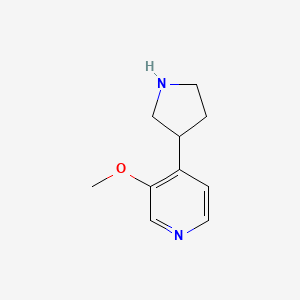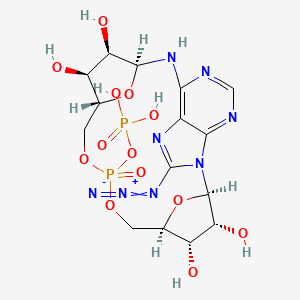
2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32642427 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32642427 involves several steps, including the use of specific reagents and conditions to achieve the desired product. The synthetic route typically starts with the preparation of intermediate compounds, followed by a series of reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32642427 is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors and continuous flow systems to produce the compound in bulk quantities. The industrial production methods also focus on minimizing waste and ensuring environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: MFCD32642427 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions of MFCD32642427 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products with high efficiency.
Major Products Formed: The major products formed from the reactions of MFCD32642427 depend on the type of reaction and the reagents used. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
MFCD32642427 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used in the study of biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32642427 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to MFCD32642427 include those with similar chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific details such as molecular weight and functional groups.
Uniqueness: MFCD32642427 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity set it apart from other similar compounds, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-methyl-6-(2-methyl-3-oxo-1H-pyrazol-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-6-3-7(11(16)17)4-9(13-6)8-5-12-14(2)10(8)15/h3-5,12H,1-2H3,(H,16,17) |
InChI Key |
LHFGHAFPOFEARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CNN(C2=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
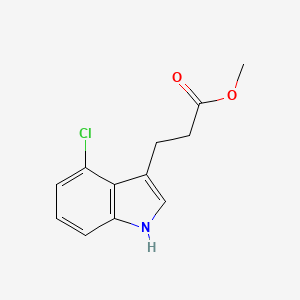
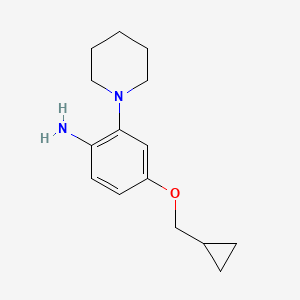

![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)


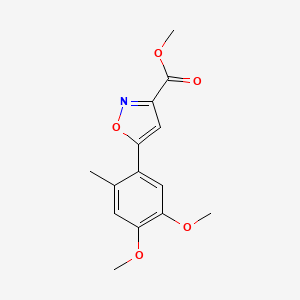

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
